molecular formula C18H18F2N2O4 B607298 EMD638683 CAS No. 1181770-72-8

EMD638683

Cat. No.: B607298
CAS No.: 1181770-72-8
M. Wt: 364.3 g/mol
InChI Key: SSNAPUUWBPZGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EMD638683 is a highly selective inhibitor of serum and glucocorticoid-regulated kinase 1 (SGK1). SGK1 is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion transport. This compound has shown potential in scientific research, particularly in cancer treatment and hypertension management .

Mechanism of Action

Target of Action

EMD638683 is a highly selective inhibitor of Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) . SGK1 is a serine/threonine kinase that plays a role in various cellular processes such as ion transport, cell proliferation, and survival .

Mode of Action

This compound inhibits the phosphorylation of NDRG1 (N-Myc downstream-regulated gene 1) , a target of SGK1 . This effect requires 3.35±0.32 μM this compound in the cell culture medium for half maximal effect (IC50) . This compound also has an inhibitory effect on cAMP-dependent protein kinase (PKA), mitogen- and stress-activated protein kinase 1 (MSK1), protein kinase C-related kinase 2 (PKR2), and the SGK isoforms SGK2 and SGK3 .

Biochemical Pathways

This compound affects the SGK1-dependent pathways. SGK1 promotes alternative macrophage polarization and restrains inflammation through FoxO1 and STAT3 signaling . Inhibition of SGK1 with this compound significantly elevates TNF-α, IL-6, and IL-12 at message and protein levels under M1 macrophage–inducing conditions .

Result of Action

This compound has been shown to have significant effects on cellular processes. For instance, it enhances the percentage of apoptotic CaCo-2 cells following radiation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For example, the efficacy of this compound can be affected by the presence of high salt or fructose in the diet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EMD638683 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

EMD638683 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

EMD638683 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EMD638683

This compound is unique due to its high selectivity for SGK1, with minimal off-target effects on other kinases. This selectivity makes it a valuable tool for studying SGK1-specific pathways and for potential therapeutic applications in conditions where SGK1 is implicated .

Properties

IUPAC Name

N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNAPUUWBPZGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657800
Record name N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181770-72-8
Record name N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

70.0 g of N′-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-methoxy-3-methylbenzohydrazide (A1) are suspended in 350 ml of dichloromethane. 105 ml of boron tribromide are then added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The resultant solution is subsequently carefully decanted into one litre of ice-water. The aqueous phase is extracted twice with 500 ml of ethyl acetate. The combined organic phases are then extracted once with 300 ml of water, dried over sodium sulfate and subsequently filtered. The filtrate is concentrated in vacuo. The resultant residue is, then recrystallised from 500 ml of acetonitrile using activated carbon, giving 32.2 g of the title compound as colourless solid having a melting point of 187.4° C. (MS: 365 (MH+), TLC: Rf=0.29 (cyclohexane/methyl tert-butyl ether 1:4, parts by volume).
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.